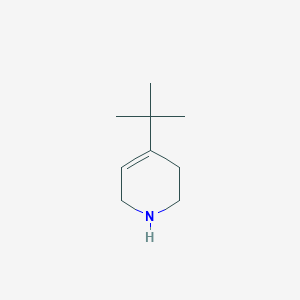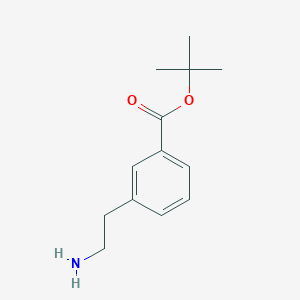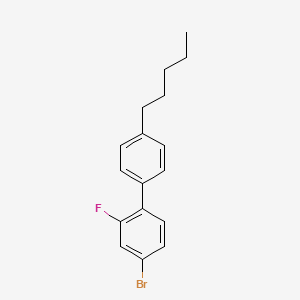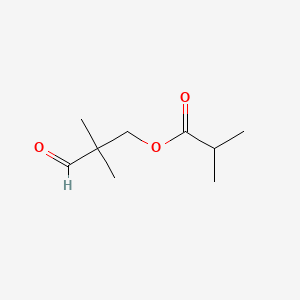
9H-fluoren-9-ylmethyl N-(1-chloro-3-methyl-1-oxobutan-2-yl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9H-fluoren-9-ylmethyl N-(1-chloro-3-methyl-1-oxobutan-2-yl)carbamate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a chlorocarbonyl group, a methyl-propyl chain, and a carbamic acid ester linked to a 9H-fluoren-9-ylmethyl group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 9H-fluoren-9-ylmethyl N-(1-chloro-3-methyl-1-oxobutan-2-yl)carbamate typically involves multiple steps, starting with the preparation of the chlorocarbonyl intermediate. This intermediate is then reacted with 2-methyl-propylamine to form the corresponding carbamate. The final step involves esterification with 9H-fluoren-9-ylmethanol under controlled conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
9H-fluoren-9-ylmethyl N-(1-chloro-3-methyl-1-oxobutan-2-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the chlorocarbonyl group to a hydroxyl group.
Substitution: The chlorocarbonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
科学研究应用
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules
Biology
In biological research, 9H-fluoren-9-ylmethyl N-(1-chloro-3-methyl-1-oxobutan-2-yl)carbamate is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes and proteins makes it valuable for investigating biological pathways.
Medicine
The compound’s potential medicinal applications include its use as a precursor for drug development. Researchers are exploring its efficacy in targeting specific molecular pathways involved in diseases.
Industry
In the industrial sector, this compound is utilized in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various manufacturing processes.
作用机制
The mechanism of action of 9H-fluoren-9-ylmethyl N-(1-chloro-3-methyl-1-oxobutan-2-yl)carbamate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, depending on its structure and the nature of the target. This interaction is often mediated by the formation of covalent bonds or non-covalent interactions, leading to changes in the target’s activity.
相似化合物的比较
Similar Compounds
(1-chlorocarbonyl-2-methyl-propyl)-carbamic acid phenyl ester: Similar in structure but with a phenyl group instead of a 9H-fluoren-9-ylmethyl group.
(1-chlorocarbonyl-2-methyl-propyl)-carbamic acid benzyl ester: Contains a benzyl group, offering different reactivity and applications.
Uniqueness
The uniqueness of 9H-fluoren-9-ylmethyl N-(1-chloro-3-methyl-1-oxobutan-2-yl)carbamate lies in its 9H-fluoren-9-ylmethyl group, which imparts distinct chemical properties and potential applications. This group enhances the compound’s stability and reactivity, making it suitable for specialized research and industrial applications.
属性
分子式 |
C20H20ClNO3 |
|---|---|
分子量 |
357.8 g/mol |
IUPAC 名称 |
9H-fluoren-9-ylmethyl N-(1-chloro-3-methyl-1-oxobutan-2-yl)carbamate |
InChI |
InChI=1S/C20H20ClNO3/c1-12(2)18(19(21)23)22-20(24)25-11-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h3-10,12,17-18H,11H2,1-2H3,(H,22,24) |
InChI 键 |
OJVUGYYHLWTNDI-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C(C(=O)Cl)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![4-chloro-2-methyl-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8759927.png)

![Pyridine, 3-bromo-2-[[1,2,3,6-tetrahydro-1-(phenylmethyl)-4-pyridinyl]methoxy]-](/img/structure/B8759942.png)




